molecular formula C21H21N3O5S B11510270 methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11510270
M. Wt: 427.5 g/mol
InChI Key: LOSNGPRXYPKGJF-UHFFFAOYSA-N
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Description

Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a structurally complex heterocyclic compound featuring a 1,3-thiazinan ring core substituted with an imino group, a methoxyphenyl moiety, and a benzoate ester.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[[2-(2-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C21H21N3O5S/c1-24-18(25)12-17(30-21(24)23-15-6-4-5-7-16(15)28-2)19(26)22-14-10-8-13(9-11-14)20(27)29-3/h4-11,17H,12H2,1-3H3,(H,22,26)

InChI Key

LOSNGPRXYPKGJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple stepsThe final step involves the esterification of the benzoate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (e.g., triazine, thiadiazole, or thiazinan) and functional groups (e.g., sulfonylurea, benzoate esters). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Functional Groups Molecular Weight (g/mol) Applications/Notes References
Target Compound 1,3-Thiazinan Imino, 4-oxo, methoxyphenyl, benzoate ~435.5 (estimated) Potential agrochemical/pharmaceutical
Metsulfuron-methyl (Herbicide) 1,3,5-Triazine Sulfonylurea, methoxy, methyl, benzoate 381.4 Herbicide (ALS inhibitor)
Tribenuron-methyl (Herbicide) 1,3,5-Triazine Sulfonylurea, methoxy, methyl, benzoate 395.4 Broadleaf weed control
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole Thiadiazole, phenylcarbamoyl, benzoate 369.4 Research chemical (safety data available)
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid 1,3,5-Triazine Formyl, methoxy, phenoxy, benzoic acid 458.4 Synthetic intermediate

Key Comparative Insights

Core Heterocycle Influence :

  • The 1,3-thiazinan core in the target compound distinguishes it from triazine -based herbicides (e.g., metsulfuron-methyl) and thiadiazole derivatives. Thiazinan rings are less common in agrochemicals but may offer unique steric or electronic properties for target binding .
  • Triazine derivatives (e.g., metsulfuron-methyl) are well-established as acetolactate synthase (ALS) inhibitors due to their sulfonylurea linkage and triazine ring’s electron-deficient nature, enabling enzyme interaction .

The 4-oxo group on the thiazinan ring may mimic carbonyl functionalities in bioactive molecules, suggesting possible interactions with enzymatic targets (e.g., proteases or kinases) .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thiazinan-6-carbonyl chloride with methyl 4-aminobenzoate, analogous to methods described for triazine-amino benzoic acid derivatives (e.g., compound 4i in ) . In contrast, sulfonylurea herbicides require multi-step syntheses involving sulfonation and urea formation .

Safety and Handling :

  • While safety data for the target compound are unavailable, structurally related thiadiazole-benzoate esters (e.g., LS-03205) have documented safety profiles, emphasizing the need for protective equipment during handling .

Biological Activity

Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate, a compound with a complex thiazine structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3S, with a molecular weight of 369.44 g/mol. Its structure includes a thiazine ring, which is known for contributing to diverse biological activities.

Key Properties:

  • Density: 1.28 g/cm³ (predicted)
  • pKa: 12.54 (predicted)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of thiazine compounds can selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. The inhibition of CAIX leads to the acidification of the tumor microenvironment, which is crucial for cancer cell invasion and metastasis .

Table 1: Anticancer Activity of Thiazine Derivatives

Compound NameIC50 (µM)Target EnzymeSelectivity
Compound A0.12CAIXHigh
Compound B0.25CAIIModerate
Methyl ThiazineTBDCAIXTBD

Antimicrobial Activity

Thiazine derivatives have also been studied for their antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
In a laboratory study, this compound demonstrated:

  • Effective against: Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC): 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells:

  • Inhibition of Carbonic Anhydrases: The compound selectively binds to CAIX, inhibiting its activity and thereby affecting tumor microenvironment acidity.
  • Disruption of Bacterial Metabolism: By targeting key metabolic pathways in bacteria, the compound inhibits growth and replication.

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